1-(3,5-Dimethylbenzyl)-1h-pyrazol-3-amine
Description
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-[(3,5-dimethylphenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-9-5-10(2)7-11(6-9)8-15-4-3-12(13)14-15/h3-7H,8H2,1-2H3,(H2,13,14) |
InChI Key |
WGSKUOMIFAXRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C=CC(=N2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Dimethylbenzyl)-1h-pyrazol-3-amine can be synthesized through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, providing pyrazoles under mild conditions . Another method includes the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to yield pyrazoles . Additionally, the dehydrogenative coupling of 1,3-diols with arylhydrazines catalyzed by ruthenium complexes can produce pyrazoles .
Industrial Production Methods
Industrial production of 1-(3,5-Dimethylbenzyl)-1h-pyrazol-3-amine typically involves scalable synthetic routes such as the cycloaddition and condensation reactions mentioned above. These methods are favored due to their efficiency, high yields, and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylbenzyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazolones or other oxidized derivatives.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines.
Substitution: Pyrazoles can undergo substitution reactions, particularly at the nitrogen atoms or the benzyl group.
Common Reagents and Conditions
Oxidation: Bromine or other oxidizing agents can be used to oxidize pyrazoles.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium can reduce pyrazoles.
Substitution: Substitution reactions often involve halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Pyrazolones or other oxidized pyrazole derivatives.
Reduction: Pyrazolines.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
1-(3,5-Dimethylbenzyl)-1h-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylbenzyl)-1h-pyrazol-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Key Observations
- Electronic and Steric Effects: The 3,5-dimethylbenzyl group in the target compound promotes π-π interactions with aromatic residues in proteins, as seen in HIV RT inhibitors .
- Solubility and Polarity : Methoxy-substituted derivatives (e.g., MK13) demonstrate improved aqueous solubility compared to methylated analogues, making them more suitable for oral bioavailability .
- Synthetic Accessibility : Yields for benzimidazole derivatives (e.g., compound 11: 47%, compound 19: 73%) highlight the efficiency of nucleophilic substitution reactions with benzyl halides .
Key Findings
- HIV RT Inhibition: The 3,5-dimethylbenzyl group in pyrazoles and uracils enhances affinity for the RT allosteric pocket. For example, 6-substituted uracils lacking H-bond donors (e.g., Lys101 interaction) retain affinity via hydrophobic interactions, suggesting flexibility in binding requirements .
- Role of Amino Group: In 1-(3,5-dimethylbenzyl)-1H-pyrazol-3-amine, the 3-amino group may form H-bonds with water-mediated residues (e.g., Lys101), a feature absent in non-amino-substituted analogues like uracils .
Biological Activity
1-(3,5-Dimethylbenzyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(3,5-Dimethylbenzyl)-1H-pyrazol-3-amine can be represented as follows:
- Molecular Formula : C12H15N3
- Molecular Weight : 201.27 g/mol
This compound features a pyrazole ring substituted with a 3,5-dimethylbenzyl group, which is significant for its biological properties.
The biological activity of 1-(3,5-Dimethylbenzyl)-1H-pyrazol-3-amine is believed to arise from its interactions with various molecular targets, including enzymes and receptors. Pyrazole derivatives have been shown to exhibit a wide range of activities such as:
- Anticancer Activity : Some studies indicate that pyrazole derivatives can modulate autophagy and inhibit mTORC1 signaling pathways, which are crucial in cancer cell metabolism and survival. For instance, related compounds have demonstrated submicromolar antiproliferative activity against cancer cell lines, suggesting that 1-(3,5-Dimethylbenzyl)-1H-pyrazol-3-amine may share similar properties .
- Anti-inflammatory Properties : Pyrazole compounds often exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokine production. This property makes them potential candidates for treating inflammatory diseases.
Biological Activity Studies
Several studies have investigated the biological activities of pyrazole derivatives similar to 1-(3,5-Dimethylbenzyl)-1H-pyrazol-3-amine. Below is a summary table of key findings from these studies:
Case Studies
- Anticancer Activity : In a study focusing on the structure–activity relationship (SAR) of pyrazole derivatives, compounds similar to 1-(3,5-Dimethylbenzyl)-1H-pyrazol-3-amine were shown to disrupt autophagic flux in cancer cells under nutrient-deprived conditions. This suggests that such compounds could selectively target cancer cells while sparing normal cells .
- Anti-inflammatory Effects : Another case study highlighted the anti-inflammatory potential of pyrazole derivatives in animal models of arthritis. The compounds demonstrated significant reductions in swelling and pain, indicating their therapeutic promise in treating inflammatory disorders.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3,5-Dimethylbenzyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-component reactions starting with substituted pyrazole precursors and benzyl halides. For example, analogous compounds are synthesized via condensation of phenylhydrazines with β-keto esters, followed by benzylation using 3,5-dimethylbenzyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C). Reaction optimization requires precise control of temperature, stoichiometry, and pH to avoid side products like N-alkylation byproducts. Purification via column chromatography (hexane:ethyl acetate gradients) is critical for isolating high-purity products .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyrazole ring substitution pattern and benzyl group attachment. Mass spectrometry (MS) via electrospray ionization (ESI) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3250 cm⁻¹). Elemental analysis ensures purity (>97%), and X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent used for dissolution). To address this:
Standardize biological assays using controls like known kinase inhibitors if studying enzyme inhibition.
Perform dose-response curves to compare IC₅₀ values across studies.
Validate solubility and stability in assay media using HPLC.
Cross-referencing with structurally similar pyrazole derivatives (e.g., chlorophenyl or fluorophenyl analogs) can isolate substituent-specific effects .
Q. What computational strategies are recommended for predicting reactivity or binding modes of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize the compound’s geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking (AutoDock Vina, Schrödinger Suite) screens against target proteins (e.g., kinases) to hypothesize binding interactions. Machine learning models (e.g., QSAR) trained on pyrazole derivative datasets can forecast bioactivity. Experimental validation via mutagenesis or crystallography is critical .
Q. How do substituent modifications (e.g., methyl vs. methoxy groups) alter the compound’s reactivity and pharmacological profile?
- Methodological Answer : Systematic SAR studies are required:
- Electronic Effects : Replace the 3,5-dimethylbenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess changes in aromatic ring reactivity.
- Steric Effects : Compare 3,5-dimethyl substitution with bulkier tert-butyl groups to evaluate steric hindrance in target binding.
- Biological Impact : Test modified analogs in enzyme inhibition assays (e.g., COX-2, CYP450) to correlate structure with activity. Data from fluorophenyl pyrazole analogs suggest fluorine enhances metabolic stability .
Q. What experimental design principles apply to optimizing large-scale synthesis while maintaining purity?
- Methodological Answer : Use factorial design (e.g., Box-Behnken) to test variables:
- Key Factors : Catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity (DMF vs. ethanol), and reaction time.
- Responses : Yield, purity (HPLC), and byproduct formation.
Statistical analysis (ANOVA) identifies significant factors. Continuous flow reactors improve scalability and reduce side reactions compared to batch processes .
Key Recommendations for Researchers
- Prioritize reproducibility by documenting reaction conditions (e.g., moisture sensitivity, inert atmosphere requirements).
- Use high-throughput screening to evaluate biological activity across multiple targets.
- Collaborate with computational chemists to integrate predictive modeling early in drug discovery pipelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
